molecular formula C10H14N2O3S B2966860 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 955043-57-9

1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2966860
CAS No.: 955043-57-9
M. Wt: 242.29
InChI Key: DSQPOUMYQKHAFR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9) is a pyrazole derivative featuring a tetrahydrothiophene-1,1-dioxide substituent at the N1 position, methyl groups at the 3- and 5-positions of the pyrazole ring, and a carbaldehyde functional group at the 4-position (C₄) . The tetrahydrothiophene-1,1-dioxide moiety introduces both electron-withdrawing and steric effects, which may influence its chemical behavior and interactions in biological systems.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQPOUMYQKHAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333110
Record name 1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955043-57-9
Record name 1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. One common approach is the cyclization of appropriate precursors under acidic conditions to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigating its biological activity and potential as a therapeutic agent.

  • Medicine: Exploring its use in drug development and treatment of various diseases.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Key Observations :

  • The tetrahydrothiophene-1,1-dioxide group in the target compound distinguishes it from alkyl or aryl substituents in analogs.
  • Fluorinated derivatives (e.g., 3-(3,5-difluorophenyl)-1-phenyl analog) exhibit enhanced bioavailability due to fluorine's electronegativity and small atomic radius, which are absent in the target compound .

Antioxidant Activity

  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (analogs) exhibit moderate antioxidant activity via DPPH scavenging, with IC₅₀ values ranging from 45–85 μg/mL .
  • The sulfone group in the target compound may enhance radical scavenging due to its electron-withdrawing nature, though this requires experimental validation.

Antimicrobial Activity

  • Pyrazole-4-carbaldehyde derivatives with halogen substituents (e.g., chloroethyl or fluorophenyl) show potent antimicrobial activity. For example, 3-(3,5-difluorophenyl)-1-phenyl derivative inhibits Staphylococcus aureus with MIC values of 8–16 μg/mL .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 0.5–1.2 ~10 (DMSO) Not reported
1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 2.8 25 (DMSO) 95–98
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 1.5 15 (DMSO) Not reported

The target compound’s lower predicted LogP (0.5–1.2) compared to tert-butyl (2.8) or chloroethyl (1.5) derivatives suggests improved hydrophilicity, advantageous for drug formulation .

Biological Activity

1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a compound with the CAS number 955043-57-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C10H14N2O3S
  • Molecular Weight : 242.29 g/mol

The compound features a pyrazole ring substituted with a dioxidotetrahydrothienyl group and a carbaldehyde moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H14N2O3S
Molecular Weight242.29 g/mol
CAS Number955043-57-9

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Studies have shown that modifications on the pyrazole ring can significantly influence these activities .

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The presence of the dioxidotetrahydrothienyl group may enhance its lipophilicity and facilitate cellular uptake, potentially leading to increased efficacy against various biological agents.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrazole derivatives, highlighting that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This compound's structural features suggest it may also possess similar COX-inhibitory properties .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that this compound may induce apoptosis in cancer cell lines. Further investigations are necessary to elucidate the underlying mechanisms and potential therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against various bacteria
Anti-inflammatoryPotential COX inhibition
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What are the recommended methods for synthesizing 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

A common approach involves the Vilsmeier-Haack formylation of pyrazole precursors. For example, analogous compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized via formylation using POCl₃ and DMF under controlled temperatures (60–70°C) . Optimization parameters include:

  • Solvent selection : Dry dichloromethane or toluene to minimize side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Yield enhancement : Excess reagent ratios (e.g., 1.2 equiv POCl₃) and inert atmosphere (N₂) to prevent hydrolysis .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., mean C–C bond length deviation: 0.005 Å, R factor: 0.080) .
  • FTIR spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹) .
  • Transmission electron microscopy (TEM) : Assesses particle morphology (e.g., crystallite sizes <100 nm) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction mechanisms for formylation or sulfonation be validated experimentally?

  • Kinetic studies : Monitor reaction progress via HPLC or TLC under varying temperatures/pH. For example, sulfonation rates increase in polar aprotic solvents (e.g., DMSO) due to stabilization of intermediates .
  • Isotopic labeling : Use DMF-d₇ or ¹³C-labeled reagents to trace formyl group incorporation via NMR .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states (e.g., Gibbs free energy barriers for formylation) .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Molecular docking : Screen against target proteins (e.g., enzymes like cyclooxygenase) using software such as AutoDock Vina. Pyrazole derivatives show affinity for hydrophobic binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., methyl groups at positions 3 and 5) with electronic properties (Hammett constants) .
  • MD simulations : Assess stability in aqueous vs. lipid membranes (e.g., 100-ns trajectories in GROMACS) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-reference XRD data with solid-state NMR to confirm crystallinity vs. amorphous content .
  • Temperature-dependent studies : Perform variable-temperature XRD to detect phase transitions affecting bond lengths .
  • Error analysis : Calculate R factors and compare with analogous structures (e.g., pyrazole-carbaldehyde derivatives with R < 0.1 are reliable) .

Q. What strategies optimize the stability of this compound under varying conditions?

  • pH stability assays : Monitor degradation via UV-Vis (λmax ~270 nm) in buffers (pH 3–10). Sulfone groups enhance stability in acidic conditions .
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., >200°C for most pyrazole-carbaldehydes) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the aldehyde group .

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